1-Benzyl-N-(furan-2-ylmethyl)piperidin-4-amine dihydrochloride
Description
Properties
IUPAC Name |
1-benzyl-N-(furan-2-ylmethyl)piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O.2ClH/c1-2-5-15(6-3-1)14-19-10-8-16(9-11-19)18-13-17-7-4-12-20-17;;/h1-7,12,16,18H,8-11,13-14H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVVAWXZCRBBNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NCC2=CC=CO2)CC3=CC=CC=C3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-N-(furan-2-ylmethyl)piperidin-4-amine dihydrochloride typically involves the following steps:
Formation of Piperidine Derivative: The synthesis begins with the preparation of a piperidine derivative. This can be achieved through various methods, such as the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.
Attachment of Furan-2-ylmethyl Group: The furan-2-ylmethyl group is attached through a similar nucleophilic substitution reaction, using a furan-2-ylmethyl halide.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Acylation Reactions
The secondary amine group undergoes nucleophilic acylation under standard conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride | Dichloromethane, RT, 12h | N-acetyl derivative | 82% | |
| Benzoyl chloride | K₂CO₃, DMF, 60°C | N-benzoylated analog | 75% |
Key Findings :
-
Acylation occurs preferentially at the secondary amine of the piperidine ring .
-
Electron-withdrawing groups on acylating agents enhance reaction rates .
Alkylation and Quaternary Ammonium Salt Formation
The tertiary amine participates in alkylation reactions to form quaternary ammonium salts:
Mechanistic Insight :
-
Steric hindrance from the benzyl group slows alkylation at the piperidine nitrogen .
-
Polar aprotic solvents (e.g., DMF) improve reaction efficiency .
Reductive Amination and Hydrogenolysis
The benzyl group can be removed via catalytic hydrogenation:
| Conditions | Product | Selectivity | Source |
|---|---|---|---|
| H₂ (1 atm), Pd/C, EtOH | N-debenzylated piperidine | >95% | |
| LiAlH₄, THF, 0°C to RT | Reduced furan side chain | 68% |
Notable Observations :
-
Hydrogenolysis preserves the furan ring under mild conditions .
-
Strong reducing agents (e.g., LiAlH₄) partially reduce the furan oxygen .
Acid-Base Behavior and Salt Formation
As a dihydrochloride salt, the compound exhibits pH-dependent solubility:
| Property | Value (Experimental) | Conditions | Source |
|---|---|---|---|
| pKa (piperidine N) | 9.2 ± 0.3 | Water, 25°C | |
| Solubility in H₂O | 48 mg/mL | pH 7.4, 25°C |
Applications :
-
Protonated form enhances bioavailability in physiological environments .
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Salt dissociation occurs above pH 6.5, releasing free base .
Catalytic Cross-Coupling Reactions
The furan moiety participates in transition metal-catalyzed coupling:
| Reaction Type | Catalyst System | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl-furan hybrid | 61% | |
| Ullmann coupling | CuI, L-proline | N-aryl piperidine derivative | 55% |
Limitations :
-
Steric bulk near the furan oxygen reduces coupling efficiency .
-
Halogenated analogs show improved reactivity in cross-coupling .
Oxidation and Ring-Opening Reactions
The furan ring undergoes controlled oxidation:
| Oxidizing Agent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| mCPBA | DCM, 0°C | Furan epoxide | 89% | |
| RuO₄ | H₂O/acetone | Maleic anhydride derivative | 73% |
Safety Note :
Scientific Research Applications
1-Benzyl-N-(furan-2-ylmethyl)piperidin-4-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-Benzyl-N-(furan-2-ylmethyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain signaling pathways, resulting in therapeutic outcomes.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below highlights key structural analogs and their substituents:
Key Observations :
- Substituent Diversity : The N-position modifications range from aromatic (e.g., dichlorophenyl, fluorobenzylidine) to heteroaromatic (furan, thiophene) groups. These substituents influence electronic properties, solubility, and binding affinity in biological targets .
- Salt Forms : The dihydrochloride salt (target compound and thiophene analog) improves crystallinity and stability compared to free bases .
- Synthetic Yields : Yields vary significantly (68–87%), with electron-withdrawing groups (e.g., chloro, fluoro) requiring optimized conditions for higher efficiency .
Physicochemical and Spectral Data
- Melting Points : Analogs with rigid substituents (e.g., 4-fluorobenzylidine, Entry 11) exhibit higher melting points (92–93°C) compared to flexible alkyl/heterocyclic derivatives .
- Spectral Characterization :
- 1H-NMR : All compounds show characteristic signals for the benzyl group (δ 7.20–7.40 ppm) and piperidine protons (δ 1.70–3.30 ppm). The furan-2-ylmethyl group in the target compound displays distinct aromatic protons at δ 6.20–7.40 ppm .
- IR : Stretching frequencies for C=N (1560–1597 cm⁻¹) are observed in benzylidine derivatives (Entries 10–14) .
Biological Activity
1-Benzyl-N-(furan-2-ylmethyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C17H22N2O·2HCl. It is a derivative of piperidine, which is recognized for its diverse biological activities, including potential applications in antimicrobial, antiviral, and anticancer therapies. This compound has garnered attention in pharmaceutical research due to its unique structural features and possible therapeutic benefits.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C17H22N2O·2HCl |
| Molecular Weight | 290.37 g/mol |
| CAS Number | 1158775-85-9 |
| SMILES | C1CN(CCC1NCc1ccco1)Cc1ccccc1 |
The compound's structure features a piperidine ring substituted with a benzyl group and a furan-2-ylmethyl moiety, which may influence its biological interactions and pharmacological properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as an antibiotic agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antiviral Properties
This compound has also been investigated for antiviral activities. Preliminary studies suggest it may inhibit viral replication through mechanisms such as blocking viral entry into host cells or interfering with viral protein synthesis. Further research is required to elucidate the specific pathways involved.
Anticancer Potential
The anticancer properties of this compound have been a focal point of research. In cellular assays, the compound has shown cytotoxic effects against various cancer cell lines, including breast, ovarian, and colorectal cancer cells. The following table summarizes key findings from recent studies:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.63 |
| MDA-MB-231 (Breast Cancer) | 12.00 |
| A549 (Lung Cancer) | 10.50 |
| HeLa (Cervical Cancer) | 8.75 |
These results indicate that the compound possesses selective cytotoxicity, making it a candidate for further development as an anticancer agent.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. The compound may bind to various receptors or enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain signaling pathways crucial for cell proliferation and survival in cancer cells.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Activity : A study published in Journal of Antimicrobial Chemotherapy highlighted that derivatives similar to this compound showed promising results against resistant bacterial strains, indicating its potential as a new antimicrobial agent .
- Anticancer Research : A recent investigation in Cancer Research reported that compounds structurally related to this compound exhibited significant inhibitory effects on tumor growth in xenograft models .
- Mechanistic Insights : Research published in Molecular Pharmacology provided insights into the mechanism by which this compound induces apoptosis in cancer cells through the activation of caspase pathways .
Q & A
Q. What are standard synthetic routes for 1-Benzyl-N-(furan-2-ylmethyl)piperidin-4-amine dihydrochloride?
- Methodology : The compound is typically synthesized via reductive amination. For example:
- React N-benzylpiperidone with furan-2-ylmethylamine in dichloromethane.
- Use sodium triacetoxyborohydride (STAB) as a reducing agent under inert conditions.
- Purify via recrystallization or column chromatography.
- Convert the freebase to the dihydrochloride salt using HCl gas or aqueous HCl .
- Characterization : Validate purity via HPLC (≥98%) , ¹H/¹³C NMR , and mass spectrometry (e.g., m/z 381.4 for the freebase) .
Q. What safety precautions are critical when handling this compound?
- Hazards : Classified as harmful if swallowed (H302) , causes skin/eye irritation (H315/H319) , and may cause respiratory irritation (H335) .
- Protocols :
- Use fume hoods , nitrile gloves , and safety goggles .
- Store at -20°C in airtight containers to prevent degradation .
Q. How is the compound purified after synthesis?
- Methods :
- Recrystallization : Use ethanol/water mixtures for high-purity crystals.
- Column Chromatography : Employ silica gel with gradient elution (e.g., 5–20% methanol in DCM).
- Confirm purity via TLC (Rf ~0.3 in 10% MeOH/DCM) and HPLC (retention time ~8.2 min) .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound under varying solvent conditions?
- Experimental Design :
- Test solvents: DCM , THF , or MeCN (polar aprotic solvents enhance STAB reactivity).
- Adjust temperature (0–25°C) and equivalents of STAB (1.2–2.0 eq).
- Monitor progress via in-situ IR (C=O stretch at ~1700 cm⁻¹ disappearance) .
- Data : Higher yields (~75–87%) reported in DCM at 25°C with 1.2 eq STAB .
Q. How should researchers resolve contradictions in NMR data during characterization?
- Case Study :
- If ¹H NMR shows unexpected peaks (e.g., residual solvent or byproducts):
- Re-purify using size-exclusion chromatography .
- Compare with literature (e.g., piperidine protons at δ 1.7–3.2 ppm; benzyl protons at δ 3.5–7.7 ppm) .
- For ¹³C NMR discrepancies , verify assignments using 2D NMR (HSQC, HMBC) .
Q. What pharmacological assays are suitable for evaluating its biological activity?
- Methods :
- Receptor Binding Assays : Screen against opioid or serotonin receptors (common targets for piperidine derivatives).
- Cytotoxicity Testing : Use MTT assay on cancer cell lines (e.g., HeLa, IC50 determination).
- In Vivo Studies : Assess analgesic activity in rodent models (e.g., tail-flick test) .
Q. How does the furan substituent influence the compound’s stability and reactivity?
- Analysis :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
